molecular formula C16H18N2OS B14389791 10-[3-(Methylamino)propyl]-10H-phenothiazin-1-OL CAS No. 89907-38-0

10-[3-(Methylamino)propyl]-10H-phenothiazin-1-OL

Cat. No.: B14389791
CAS No.: 89907-38-0
M. Wt: 286.4 g/mol
InChI Key: QTAKVAQJMCUBGH-UHFFFAOYSA-N
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Description

10-[3-(Methylamino)propyl]-10H-phenothiazin-1-OL is an organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound features a phenothiazine core with a hydroxyl group and a methylamino propyl side chain, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[3-(Methylamino)propyl]-10H-phenothiazin-1-OL typically involves the reaction of phenothiazine with 3-(methylamino)propyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the chloride is replaced by the phenothiazine moiety. The hydroxyl group is introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors. The process involves the careful control of temperature, pressure, and pH to optimize yield and purity. Catalysts and solvents are selected to enhance reaction rates and facilitate product isolation.

Chemical Reactions Analysis

Types of Reactions

10-[3-(Methylamino)propyl]-10H-phenothiazin-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted phenothiazines, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

10-[3-(Methylamino)propyl]-10H-phenothiazin-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex phenothiazine derivatives.

    Biology: Employed in studies related to enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10-[3-(Methylamino)propyl]-10H-phenothiazin-1-OL involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It also interacts with cell membrane receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound, known for its antipsychotic properties.

    Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.

    Promethazine: Another derivative with antihistamine and antiemetic properties.

Uniqueness

10-[3-(Methylamino)propyl]-10H-phenothiazin-1-OL is unique due to its specific side chain and hydroxyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

89907-38-0

Molecular Formula

C16H18N2OS

Molecular Weight

286.4 g/mol

IUPAC Name

10-[3-(methylamino)propyl]phenothiazin-1-ol

InChI

InChI=1S/C16H18N2OS/c1-17-10-5-11-18-12-6-2-3-8-14(12)20-15-9-4-7-13(19)16(15)18/h2-4,6-9,17,19H,5,10-11H2,1H3

InChI Key

QTAKVAQJMCUBGH-UHFFFAOYSA-N

Canonical SMILES

CNCCCN1C2=CC=CC=C2SC3=CC=CC(=C31)O

Origin of Product

United States

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